N-(4-Chlorophenethyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide
Description
N-(4-Chlorophenethyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chlorophenethyl group, a sulfonyl anilino moiety, and an acetamide linkage
Properties
Molecular Formula |
C24H25ClN2O3S |
|---|---|
Molecular Weight |
457.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C24H25ClN2O3S/c1-18-7-13-22(14-8-18)31(29,30)27(23-6-4-3-5-19(23)2)17-24(28)26-16-15-20-9-11-21(25)12-10-20/h3-14H,15-17H2,1-2H3,(H,26,28) |
InChI Key |
DMKVKQGBIAMDHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC=C(C=C2)Cl)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenethyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 4-chlorophenethylamine with 2-methyl-4-methylphenylsulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 2-chloroacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenethyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Sodium hydroxide, ammonia; aqueous or alcoholic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N-(4-Chlorophenethyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenethyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can exert cytotoxic effects on rapidly dividing cells, making it a potential candidate for anticancer therapy. Additionally, its sulfonyl group may interact with other biological targets, contributing to its antimicrobial activity.
Comparison with Similar Compounds
N-(4-Chlorophenethyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide can be compared with other similar compounds, such as:
N-(3-chlorophenethyl)-4-nitrobenzamide: Shares a similar chlorophenethyl group but differs in the presence of a nitrobenzamide moiety.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring and a fluorophenyl group, offering different chemical reactivity and biological activity.
N-(4-chlorophenyl)-4-(methyl[(4-methylphenyl)sulfonyl]amino)butanamide: Similar sulfonyl and chlorophenyl groups but with a different acetamide linkage.
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